N-(苯氧基乙酰基)甘氨酸

描述

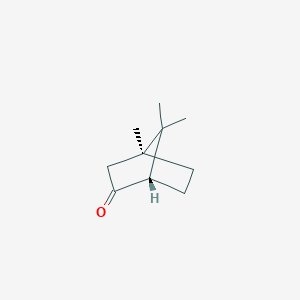

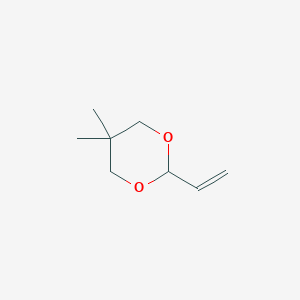

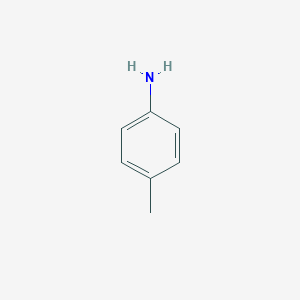

“N-(phenoxyacetyl)glycine” is a compound with the molecular formula C10H11NO4 . It is also known by other synonyms such as “[ (phenoxyacetyl)amino]acetic acid”, “2- (2-phenoxyacetamido)acetic acid”, and "2- [ (2-phenoxyacetyl)amino]acetic acid" .

Molecular Structure Analysis

The molecular weight of “N-(phenoxyacetyl)glycine” is approximately 209.20 g/mol . The InChI string representation of its structure isInChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) . Physical And Chemical Properties Analysis

“N-(phenoxyacetyl)glycine” has a molecular weight of 209.20 g/mol and a monoisotopic mass of 209.06880783 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 75.6 Ų .科学研究应用

1. Synthesis of Peptide Nucleic Acids (PNAs) Peptide nucleic acids (PNAs) are synthetic nucleic acid analogs, in which the sugar phosphate backbone is replaced with N-(2-aminoethyl)glycine . PNAs can form stable hybrids with DNA and RNA due to the lack of a negatively-charged backbone . N-(phenoxyacetyl)glycine is used in the synthesis of these PNAs .

2. Light-Directed Synthesis of High-Density PNA Microarrays N-(phenoxyacetyl)glycine is used in the light-directed synthesis of high-density PNA microarrays . These microarrays can provide an accurate, high-throughput parallel analysis in biochemistry and medical diagnosis . The PNA microarray was able to detect single and multiple base-mismatches correctly with a high discrimination ratio .

Crosslinking Agent in PNAs

N-(phenoxyacetyl)glycine is used as a crosslinking agent in PNAs . Crosslink formation in nucleic acids is one of the strategies for preparing a stable duplex by covalent bond formation .

Antisense/Antigene Therapy

Due to their ability to form stable hybrids with DNA and RNA, PNAs are widely used in antisense/antigene therapy . N-(phenoxyacetyl)glycine plays a crucial role in the synthesis of these PNAs .

Biochemical Tools

PNAs are used as biochemical tools . They can interfere with dimerization of the HIV-1 RNA transcript and inhibit the template switching process in HIV-1 . N-(phenoxyacetyl)glycine is used in the synthesis of these PNAs .

Improving PNA’s Properties

Many modifications have been made to the PNA backbone and the nucleobases for improving PNA’s properties, such as their cellular uptake and solubility . N-(phenoxyacetyl)glycine is used in these modifications .

作用机制

Target of Action

N-(Phenoxyacetyl)glycine is a complex compound that belongs to the family of fatty acid amides It’s known that fatty acid amides, including n-(phenoxyacetyl)glycine, interact with various biological targets, influencing numerous physiological processes .

Mode of Action

Fatty acid amides, the family to which this compound belongs, are known to interact with their targets through various mechanisms . They can bind to receptors, influence signal transduction, and modulate the activity of enzymes

Biochemical Pathways

It’s known that fatty acid amides, including n-(phenoxyacetyl)glycine, can influence various biochemical pathways . These compounds can affect the synthesis, degradation, enzymatic modification, and transport of various biomolecules

Pharmacokinetics

It’s known that the pharmacokinetics of fatty acid amides, the family to which this compound belongs, can be influenced by various factors . These factors can affect the bioavailability of these compounds and their ability to reach their targets

Result of Action

It’s known that fatty acid amides, including n-(phenoxyacetyl)glycine, can have various effects at the molecular and cellular levels . These effects can include changes in cell signaling, modulation of enzyme activity, and alterations in the structure and function of various biomolecules

Action Environment

It’s known that various environmental factors can influence the action of fatty acid amides, the family to which this compound belongs . These factors can include temperature, pH, the presence of other molecules, and various cellular and extracellular conditions

属性

IUPAC Name |

2-[(2-phenoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAKEVMLYCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306137 | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(phenoxyacetyl)glycine | |

CAS RN |

14231-45-9 | |

| Record name | 14231-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)